molecular formula C18H26O11 B191998 Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 30164-95-5

Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Cat. No. B191998
CAS RN: 30164-95-5
M. Wt: 418.4 g/mol
InChI Key: KYVUMEGNMQDSHO-YWEYNIOJSA-N
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Description

Oleoside dimethyl ester belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Oleoside dimethyl ester is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, oleoside dimethyl ester is primarily located in the cytoplasm. Outside of the human body, oleoside dimethyl ester can be found in fats and oils, herbs and spices, olive, and pomes. This makes oleoside dimethyl ester a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2H-Pyran-2-ones : A study by Kočevar et al. (1992) demonstrated the synthesis of 2H-pyran-2-ones, which are chemically related to the compound , using a one-pot synthesis from various reactants including dimethyl 1,3-acetonedicarboxylate and diethoxymethyl acetate (Kočevar et al., 1992).

  • Compound Derivatives in Fraxinus Excelsior : Research by Bai et al. (2010) identified compounds structurally related to the chemical in Fraxinus excelsior. These compounds showed activity in inhibiting adipocyte differentiation and activating PPARalpha, a receptor involved in lipid metabolism (Bai et al., 2010).

Applications in Organic Chemistry

  • Transformation into Thiazole Carboxylates : Žugelj et al. (2009) discussed the transformation of a similar compound into thiazole-5-carboxylates, highlighting its versatility in organic synthesis (Žugelj et al., 2009).

  • Application in Multicomponent Synthesis : Kiyani and Ghorbani (2014) explored the use of a similar compound in a green, multicomponent synthesis process, emphasizing its application in eco-friendly and efficient chemical synthesis (Kiyani & Ghorbani, 2014).

Biological Activity

  • Antidiabetic Activity : Bai et al. (2010) also noted the potential relevance of compounds structurally related to the chemical in pathways for antidiabetic activity, based on their biological activity profiles (Bai et al., 2010).

  • Potential in Antihypertensive Management : Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues, structurally related to the chemical, from Sargassum wightii. These compounds showed significant antihypertensive activities, indicating their potential as therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).

properties

CAS RN

30164-95-5

Product Name

Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7,9,11,13-15,17-19,21-23H,5-6H2,1-3H3/b8-4-

InChI Key

KYVUMEGNMQDSHO-YWEYNIOJSA-N

Isomeric SMILES

C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Reactant of Route 2
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Reactant of Route 3
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Reactant of Route 4
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Reactant of Route 5
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Reactant of Route 6
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

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